

Application Notes and Protocols: 12-Methyltridecanal in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 12-Methyltridecanal

Cat. No.: B128148

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Introduction

12-Methyltridecanal, a branched-chain fatty aldehyde, is a significant aroma compound valued for its unique and potent olfactory profile.^{[1][2]} It is found naturally in cooked meats such as beef, lamb, pork, and chicken, where it contributes to the characteristic savory, fatty, and brothy aroma.^{[3][4]} In the flavor and fragrance industry, it is utilized as a nature-identical ingredient to impart and enhance these desirable meaty and waxy notes in a variety of consumer products.^{[3][4][5][6]} This document provides detailed application notes and experimental protocols for the effective use and analysis of **12-Methyltridecanal**.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **12-Methyltridecanal** is essential for its appropriate application and analysis.

Property	Value	Reference
Chemical Name	12-Methyltridecanal	[7]
Synonyms	Isotetradecan-1-al, 12-MT aldehyde	[7]
CAS Number	75853-49-5	[3]
Molecular Formula	C14H28O	[7]
Molecular Weight	212.37 g/mol	[7]
Appearance	Colorless to pale yellow liquid	[4]
Odor Profile	Fatty, waxy, savory, cooked meat, tallow, with citrus and cilantro nuances	[3][4]
Flavor Profile	Fatty, waxy, grilled meat (tallow, lard, chicken fat), savory	[3][4][5]
Boiling Point	141-143 °C @ 4.00 mm Hg	[4]
Flash Point	111.11 °C (232.00 °F) TCC	[3][4]
Solubility	Insoluble in water; soluble in alcohol and organic solvents like ethanol and ether.	[4][6]
Specific Gravity	0.93000 to 0.94100 @ 25.00 °C	[3][4]
Refractive Index	1.44500 to 1.45500 @ 20.00 °C	[3][4]

Applications in the Flavor and Fragrance Industry

12-Methyltridecanal is a versatile ingredient with a range of applications.

Flavor Applications

Primarily used to create authentic and impactful savory flavors.

- **Meat Products:** Enhances the fatty, grilled, and roasted notes in processed meats, broths, soups, and gravies.[3][5]
- **Savory Snacks:** Imparts a rich, meaty character to chips, crackers, and other savory snacks.
- **Dairy Products:** Can be used in trace amounts in cheese and other dairy products to add complexity and savory undertones.[3][4]
- **Fat Replacers:** In low-fat products, it can help to mimic the mouthfeel and flavor perception of fat.

Recommended Use Levels in Food (as per FEMA GRAS):

Food Category	ppm (mg/kg)
Beverages	0.02 - 0.1
Baked Goods	0.1 - 0.5
Soups and Broths	0.5 - 2.0
Meat Products	1.0 - 5.0
Savory Snacks	0.2 - 1.0

Fragrance Applications

While less common than in flavors, its unique profile adds depth to certain fragrance compositions.

- **Fine Fragrance:** In niche perfumery, it can be used to create unconventional and intriguing accords, adding a warm, animalic, and slightly fatty nuance.[6]
- **Personal Care Products:** In soaps, lotions, and shampoos, it can contribute to a rich and luxurious feel, enhancing certain fragrance profiles.[6]

- Household Products: Used in candles and air fresheners to create warm and comforting savory scents.[6]

Experimental Protocols

Quality Control and Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the methodology for determining the purity of **12-Methyltridecanal** and identifying any potential impurities.

Objective: To qualitatively and quantitatively analyze a sample of **12-Methyltridecanal**.

Materials:

- **12-Methyltridecanal** sample
- Hexane (or other suitable solvent, HPLC grade)
- Internal standard (e.g., n-alkane series)
- GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
- Autosampler vials with caps

Procedure:

- Sample Preparation:
 - Prepare a 1% (v/v) solution of the **12-Methyltridecanal** sample in hexane in a clean autosampler vial.
 - Add a known concentration of an internal standard for quantitative analysis.
 - Cap the vial and vortex for 30 seconds to ensure homogeneity.
- GC-MS Instrumentation and Conditions:

Parameter	Condition
GC System	Agilent 7890B or equivalent
MS System	Agilent 5977A or equivalent
Column	DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume	1 µL
Injector Temperature	250 °C
Split Ratio	50:1
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Ionization Mode	Electron Impact (EI)
Ionization Energy	70 eV
Mass Range	m/z 40-400
Scan Mode	Full Scan

- Data Analysis:
 - Identify the peak corresponding to **12-Methyltridecanal** based on its retention time and mass spectrum.
 - Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

- Calculate the purity of the sample by comparing the peak area of **12-Methyltridecanal** to the total peak area of all components in the chromatogram.
- Quantify the concentration of **12-Methyltridecanal** using the internal standard method.

Workflow for GC-MS Analysis of **12-Methyltridecanal**



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Caption: Workflow for the GC-MS analysis of **12-Methyltridecanal**.

Sensory Evaluation Protocol: Triangle Test

This protocol is designed to determine if a perceptible difference exists between two samples, for example, a product with and without the addition of **12-Methyltridecanal**.

Objective: To determine if the addition of **12-Methyltridecanal** at a specific concentration creates a perceivable sensory difference in a food or fragrance base.

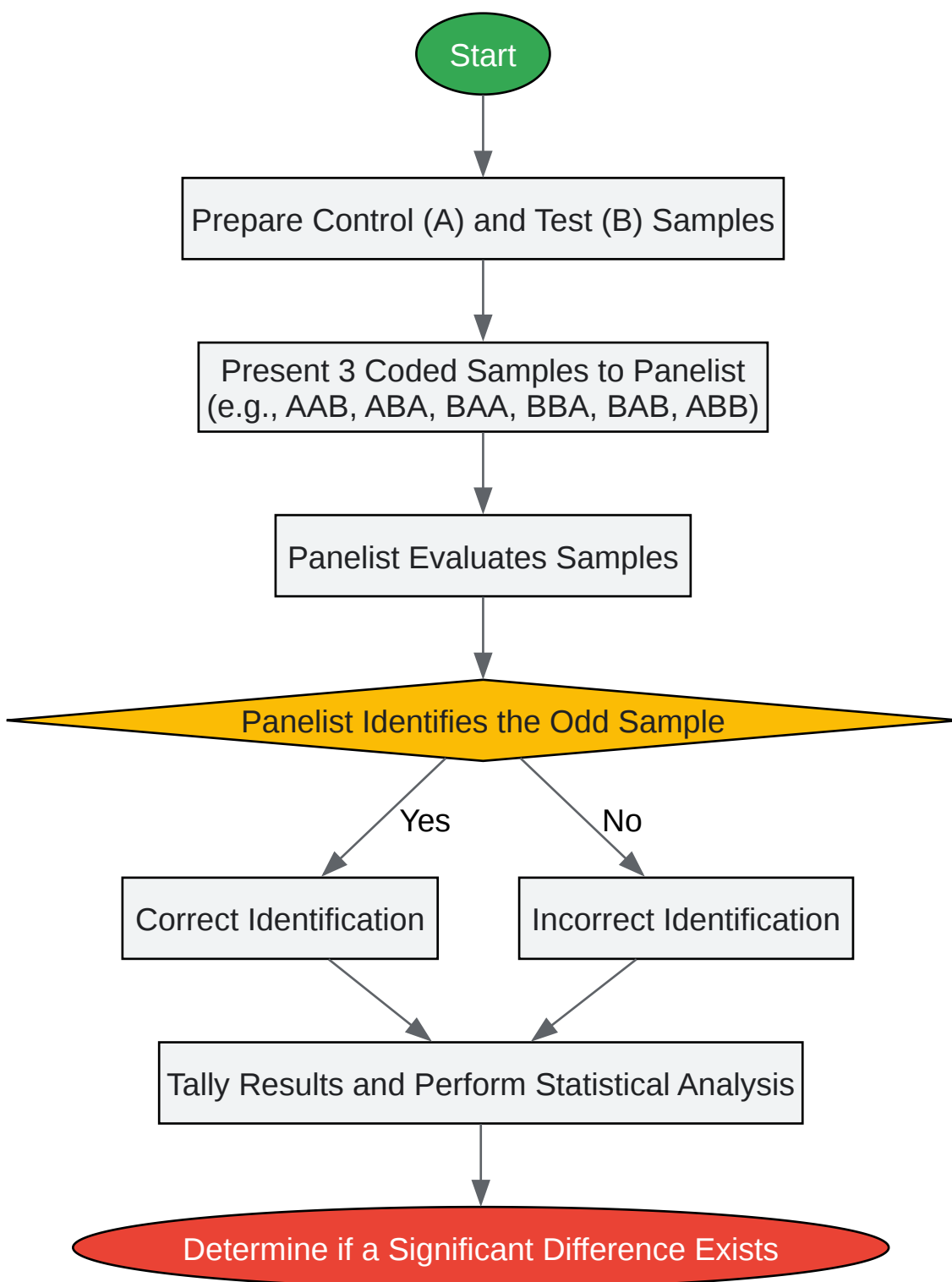
Materials:

- Food or fragrance base (control)
- Food or fragrance base with a specified concentration of **12-Methyltridecanal** (test sample)
- Sensory panel of at least 15-20 trained panelists
- Identical, odor-free sample containers
- Random three-digit codes
- Water and unsalted crackers for palate cleansing (for flavor evaluation)

Procedure:

- Sample Preparation:
 - Prepare the control and test samples. Ensure they are at the same temperature.
 - For each panelist, present three coded samples: two will be identical (either both control or both test) and one will be different. The order of presentation should be randomized for each panelist.
- Panelist Instructions:
 - Instruct panelists to evaluate the samples in the order presented, from left to right.
 - For flavor evaluation, panelists should rinse their mouths with water and eat a small piece of an unsalted cracker between samples.
 - Ask panelists to identify the sample that is different from the other two.
 - Panelists should record their choice on a provided scoresheet.
- Data Analysis:
 - Tally the number of correct and incorrect identifications.
 - Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., 95%).
 - If the result is statistically significant, it can be concluded that a perceptible difference exists.

Logical Flow of a Triangle Test



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Caption: Logical flow of a sensory triangle test.

Stability Testing Protocol: Accelerated Aging

This protocol is used to predict the long-term stability of **12-Methyltridecanal** in a finished product by subjecting it to elevated temperatures.[8]

Objective: To assess the stability of **12-Methyltridecanal** in a product matrix over time under accelerated conditions.

Materials:

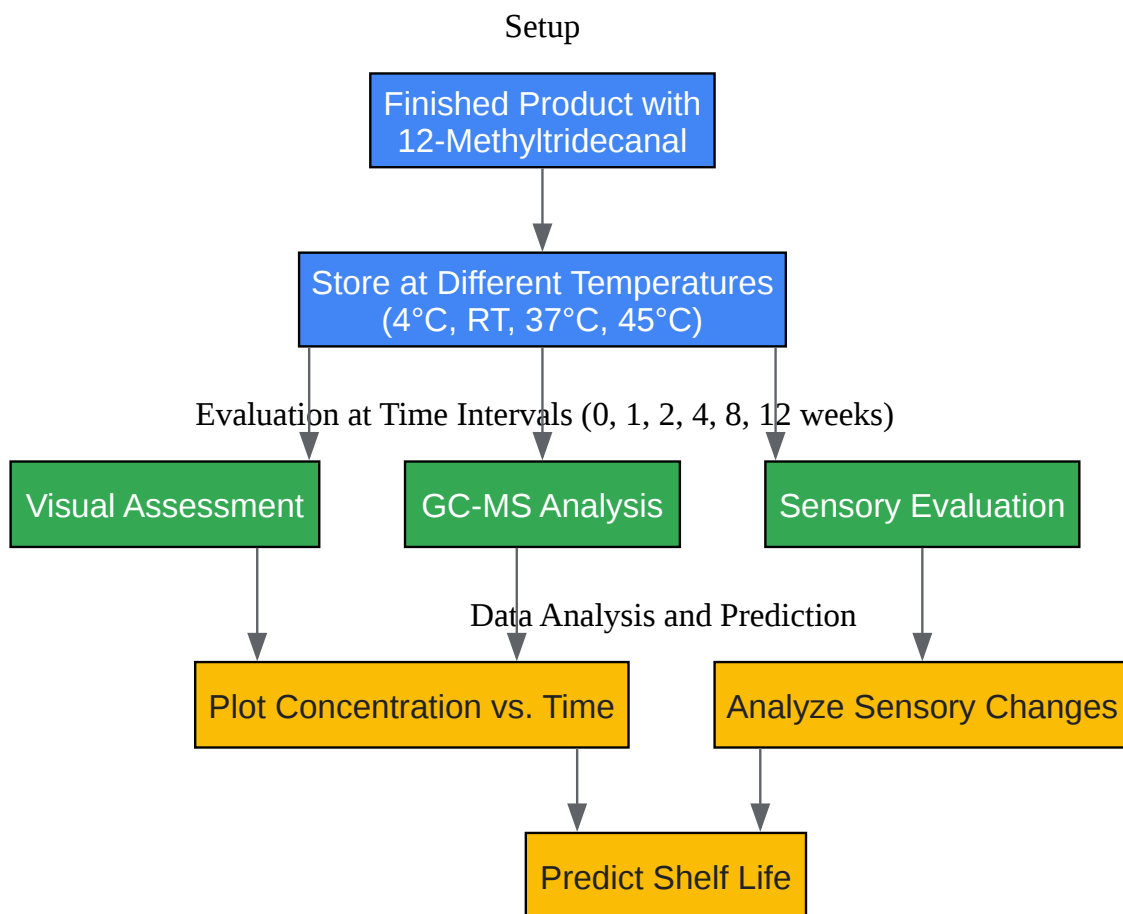
- Finished product containing **12-Methyltridecanal**
- Control sample of the product without **12-Methyltridecanal**
- Temperature-controlled ovens
- GC-MS for chemical analysis
- Trained sensory panel for organoleptic evaluation

Procedure:

- Sample Storage:
 - Place samples of the finished product and the control in temperature-controlled ovens at various temperatures (e.g., 4°C as a control, room temperature (20-25°C), 37°C, and 45°C).[9]
 - Store samples in the dark to prevent light-induced degradation.
- Evaluation Intervals:
 - Evaluate the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
- Evaluation Methods:
 - Visual Assessment: Observe any changes in color, clarity, or phase separation.

- Chemical Analysis (GC-MS): At each time point, extract an aliquot of the sample and analyze the concentration of **12-Methyltridecanal** using the GC-MS protocol described in section 4.1. A decrease in concentration indicates degradation.
- Sensory Evaluation: Conduct a sensory evaluation (e.g., descriptive analysis) with a trained panel to assess any changes in the odor and/or flavor profile of the product. Compare the aged samples to the control stored at 4°C.
- Data Analysis:
 - Plot the concentration of **12-Methyltridecanal** as a function of time for each temperature.
 - Analyze the sensory data to identify any significant changes in the desired aroma attributes or the appearance of off-notes.
 - Based on the rate of degradation at elevated temperatures, predict the shelf life of the product under normal storage conditions.

Experimental Workflow for Accelerated Stability Testing



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Caption: Workflow for accelerated stability testing of **12-Methyltridecanal** in a finished product.

Safety and Handling

According to the available Safety Data Sheets (SDS), **12-Methyltridecanal** requires careful handling.

- Handling: Avoid contact with skin and eyes. Use in a well-ventilated area. Avoid breathing vapors or mists.[10]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
- Storage: Store in a cool, dry place away from direct sunlight and sources of ignition.[6] Keep in a tightly closed container.
- First Aid:
 - Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice.[10]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

For detailed safety information, always refer to the latest Safety Data Sheet provided by the supplier.

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- To cite this document: BenchChem. [Application Notes and Protocols: 12-Methyltridecanal in the Flavor and Fragrance Industry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128148#application-of-12-methyltridecanal-in-flavor-and-fragrance-industry]

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